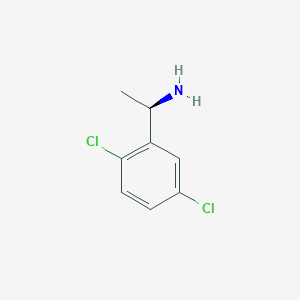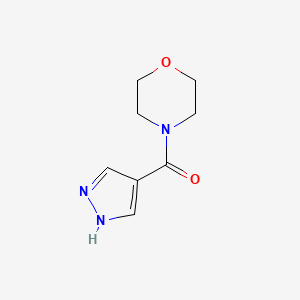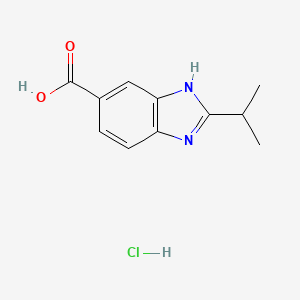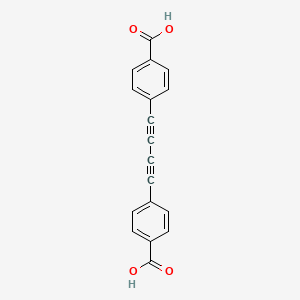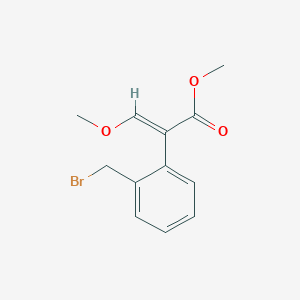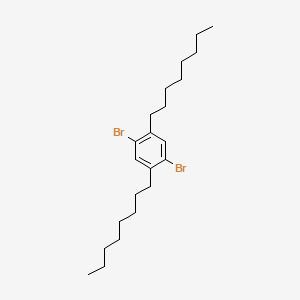
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine
Übersicht
Beschreibung
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H18Br3N3 and its molecular weight is 588.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Host Frameworks
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has been studied for its potential in the self-assembly of hexagonal open frameworks. These frameworks are stabilized by intermolecular interactions like halogen…halogen trimer synthon and π-stacked units. This compound, along with its derivatives, is unique among trigonal molecules for its ability to retain molecular symmetry in crystal structures. Such properties make it a candidate for crystal engineering and the creation of host frameworks for guest inclusion (Saha et al., 2005).
Luminescent Covalent-Organic Polymers
Research has explored the synthesis of luminescent covalent-organic polymers using derivatives of this compound. These polymers have shown high sensitivity and fast response to nitroaromatic explosives, making them potentially useful materials for detecting explosives and small organic molecules (Xiang & Cao, 2012).
Magnetic and Thermal Properties
The compound and its derivatives have been synthesized for studying their magnetic behaviors and thermal stability. These studies contribute to understanding the compound's potential in various applications, including its role in creating thermally stable materials (Uysal & Koç, 2010).
Application in Chlorination and Oxidation Reactions
This compound has been used as a reagent for chlorination and oxidation reactions. Its recyclability makes it an attractive option for these processes, demonstrating its potential in synthetic chemistry (Thorat, Bhong, & Karade, 2013).
Polyamides with Triazine Moieties
The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine functional moieties has been explored. These polyamides demonstrate high thermal stability and solubility, making them candidates for high-performance materials (Yu et al., 2012).
Bioactive Compound Synthesis
This compound has been part of the synthesis of bioactive 1,3,5-triazine derivatives, utilized in pharmaceutical, material, and agrochemical industries. The ease of functionalization of the 1,3,5-triazine core facilitates the rapid generation of diverse molecular libraries, contributing to various biological applications (Banerjee, Brown, & Weerapana, 2013).
Electroluminescence in Star-Shaped Compounds
Research on 1,3,5-triazine derivatives has led to the development of star-shaped compounds with applications in electroluminescence, particularly in organic light-emitting devices. The properties of these compounds, like their blue luminescence, are influenced by the nature of the substituents attached to the triazine core (Pang et al., 2002).
Eigenschaften
IUPAC Name |
2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br3N3/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQCIAKNZPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC(=NC(=N2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


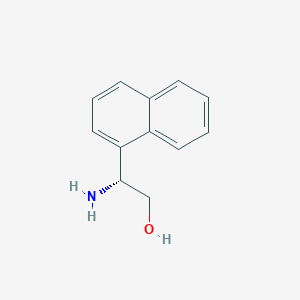
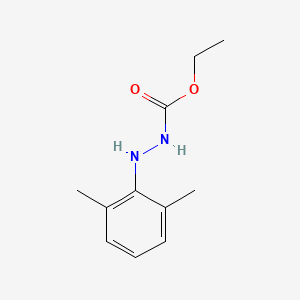
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
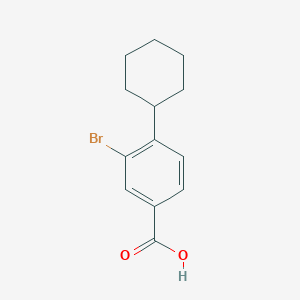
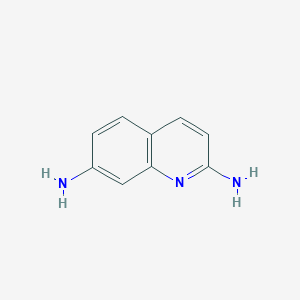
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)
